molecular formula C18H17N3O3 B5675462 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-phenethylacetamide

2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-phenethylacetamide

Cat. No.: B5675462
M. Wt: 323.3 g/mol
InChI Key: ALPVWYZGOLTUQB-UHFFFAOYSA-N
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Description

2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-phenethylacetamide is a complex organic compound that features a furan ring, a pyridazine ring, and a phenethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-phenethylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring is introduced via a cyclization reaction involving a furan derivative and the pyridazine intermediate.

    Attachment of the Phenethylacetamide Moiety: The final step involves the acylation of the pyridazine-furan intermediate with phenethylamine under appropriate conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-phenethylacetamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: The phenethylacetamide moiety can undergo substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation can be performed using alkyl halides in the presence of a base.

Major Products

    Oxidation: Furanones and other oxidized furan derivatives.

    Reduction: Dihydropyridazines.

    Substitution: Halogenated or alkylated phenethylacetamide derivatives.

Scientific Research Applications

2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-phenethylacetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It may be used in the development of new catalysts or as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-phenethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyridazine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which facilitate binding to the target. This binding can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]-N-phenethylacetamide is unique due to the presence of the phenethylacetamide moiety, which can enhance its binding affinity and specificity towards certain biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c22-17(19-11-10-14-5-2-1-3-6-14)13-21-18(23)9-8-15(20-21)16-7-4-12-24-16/h1-9,12H,10-11,13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPVWYZGOLTUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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